Octaethylene glycol monohexadecyl ether
Overview
Description
Octaethylene glycol monohexadecyl ether: is a nonionic surfactant belonging to the family of polyethylene glycol ethers. It is characterized by a hydrophilic head and a lipophilic tail, making it suitable for use in various industrial and research applications. This compound is particularly useful in the study of membrane proteins, where it is employed to solubilize and stabilize proteins for structural analysis techniques .
Mechanism of Action
Target of Action
Octaethylene glycol monohexadecyl ether, also known as Polyoxyethylene (10) cetyl ether, is a nonionic surfactant . Its primary targets are membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules across the cell membrane, and maintenance of cell structure .
Mode of Action
This compound interacts with its targets by solubilizing and stabilizing the membrane proteins . It belongs to the family of polyethylene glycol (PEG) ethers, which have a hydrophilic head and lipophilic tail . This structure allows it to interact with and penetrate cell membranes .
Biochemical Pathways
Its ability to solubilize and stabilize membrane proteins suggests that it may influence various pathways involving these proteins
Pharmacokinetics
Its ability to interact with and penetrate cell membranes suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the solubilization and stabilization of membrane proteins . This can facilitate the study of these proteins and their functions . Additionally, its ability to penetrate cell membranes suggests potential applications in drug delivery .
Biochemical Analysis
Biochemical Properties
Octaethylene glycol monohexadecyl ether is known to interact with various biomolecules. It is often used as a detergent in protein purification . The nature of these interactions is primarily due to its structure, which includes a hydrophilic head and a lipophilic tail .
Cellular Effects
It is known that glycol ethers can have various health effects, including respiratory irritation, skin irritation, eye irritation, and effects on the central nervous system . These effects are dependent on the specific compound, concentration, duration of exposure, and individual susceptibility .
Molecular Mechanism
It is known that it can interact with biomolecules such as proteins, potentially influencing their function .
Temporal Effects in Laboratory Settings
It is known that glycol ethers can have various health effects over time, depending on the specific compound, concentration, and duration of exposure .
Metabolic Pathways
This compound is known to undergo fast hepatic metabolism, dominated by one or more hydroxylation and/or dehydrogenation steps in alkyl and/or ethoxy (EO) chains . In addition, it undergoes hydrolysis of ether groups and shortening of alkyl and/or ethoxy (EO) moieties .
Transport and Distribution
It is known that glycol ethers can be absorbed through inhalation, dermal contact, or ingestion, and can be distributed throughout the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including octaethylene glycol monohexadecyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an SN2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods: Industrial production of this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Chemical Reactions Analysis
Types of Reactions: Octaethylene glycol monohexadecyl ether primarily undergoes substitution reactions due to its ether linkage. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve the use of alkyl halides and strong bases such as sodium hydride (NaH) or silver oxide (Ag2O) as catalysts.
Major Products: The major products formed from these reactions are typically other ethers or alcohols, depending on the specific reagents and conditions used.
Scientific Research Applications
Octaethylene glycol monohexadecyl ether has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Hexadecyl octaethylene glycol ether
- Dodecyl octaethylene glycol ether
- Polyoxyethylene (10) cetyl ether
Uniqueness: Octaethylene glycol monohexadecyl ether is unique due to its specific balance of hydrophilic and lipophilic properties, making it particularly effective in solubilizing and stabilizing membrane proteins.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-34-19-21-36-23-25-38-27-29-40-31-32-41-30-28-39-26-24-37-22-20-35-18-16-33/h33H,2-32H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMTWWUZRPSEMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394423 | |
Record name | Hexadecyloctaglycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5698-39-5 | |
Record name | Hexadecyloctaglycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Octaethylene glycol monohexadecyl ether influence the formation of surfactant-templated polymer films?
A1: Research indicates that C16EO8 plays a crucial role in defining the structure of surfactant-templated polymer films. When combined with cationic surfactants like cetyltrimethylammonium bromide (CTAB) and polymers such as polyethylenimine (PEI), C16EO8 integrates into the micelle structure. Increasing the concentration of C16EO8 within these mixed micelles generally leads to a decrease in both the thickness and overall order of the resulting polymer films []. This suggests that C16EO8 can be used to fine-tune the morphology of these films for specific applications.
Q2: What makes this compound suitable for use in electrochemical sensors?
A2: C16EO8 exhibits properties that make it valuable in constructing sensitive electrochemical sensors. Studies have demonstrated its utility in fabricating mesoporous platinum microelectrodes (MPtEs) [, , ]. These electrodes, with their high surface area due to the mesoporous structure, offer enhanced sensitivity for detecting analytes like formic acid and glucose. The C16EO8 serves as a structure-directing agent during the electrodeposition process, contributing to the formation of the desired porous architecture.
Q3: Beyond electrochemical sensors, what other applications utilize the self-assembly properties of this compound?
A3: The self-assembly behavior of C16EO8 extends its utility beyond electrochemical sensors. Research has explored its self-assembly within deep eutectic solvents (DESs), specifically a type IV DES composed of cerium (III) nitrate hexahydrate and urea [, ]. Within this DES, C16EO8 forms spherical micelles. This finding holds significant potential for developing novel materials. For instance, these micelles could serve as templates for generating porosity in cerium oxide materials synthesized using the specific DES.
Q4: How does the structure of this compound impact its behavior in solutions?
A4: The molecular structure of C16EO8, characterized by a long hydrophobic alkyl chain (C16) and a hydrophilic polyethylene glycol headgroup (EO8), dictates its behavior in solution. This amphiphilic nature drives its self-assembly into micelles above a certain concentration, known as the critical micelle concentration (CMC). Studies investigating its thermal diffusion behavior in water revealed that C16EO8 micelles exhibit a positive Soret coefficient at low concentrations, indicating their movement towards colder regions within a temperature gradient []. This characteristic is crucial for understanding its behavior in systems with temperature variations.
Q5: Are there any notable observations regarding the interaction of this compound with other substances in solutions?
A5: Research has shown that the presence of even small amounts of ionic dyes, commonly used in thermal diffusion forced Rayleigh scattering (TDFRS) experiments, can significantly influence the behavior of C16EO8 in solution []. This interaction leads to the appearance of a second, slower diffusion mode in TDFRS measurements, which is not observed in the absence of the dye. Interestingly, the addition of salt, such as sodium chloride, suppresses this slow mode, suggesting a complex interplay between C16EO8, ionic species, and water molecules.
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